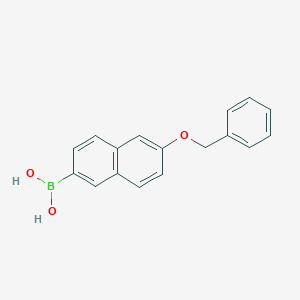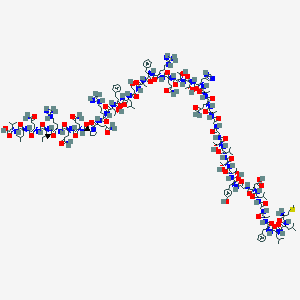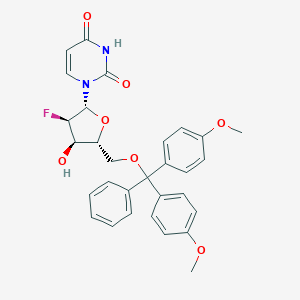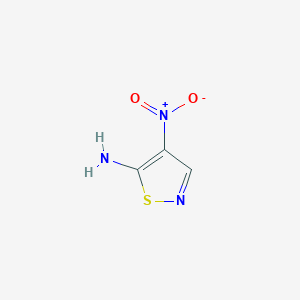![molecular formula C10H15N5O5 B115959 N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide CAS No. 149438-16-4](/img/structure/B115959.png)
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, also known as DPOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOFA is a nucleoside analogue that has been synthesized using various methods in the laboratory.
作用機序
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide exerts its biological effects by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately leads to the death of cancer cells.
生化学的および生理学的効果
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. Additionally, N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is its potential as a cancer therapy. Its low toxicity profile and ability to inhibit cancer cell growth make it a promising candidate for further development. However, there are also some limitations to using N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide in lab experiments. One of the main limitations is the difficulty in synthesizing N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, which can be time-consuming and require specialized equipment. Additionally, more research is needed to fully understand the mechanism of action of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide and its potential side effects.
将来の方向性
There are several future directions for the study of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide. One potential direction is to further investigate its potential as a cancer therapy. This could involve testing N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide in animal models and eventually in clinical trials. Another potential direction is to investigate its potential as an anti-inflammatory agent. N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to reduce the production of inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide and its potential side effects, which could lead to the development of safer and more effective cancer therapies.
Conclusion:
In conclusion, N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit cancer cell growth and reduce the production of inflammatory cytokines make it a promising candidate for further development as a cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been synthesized using various methods in the laboratory. One of the most commonly used methods is the condensation of 2,5-diamino-4-oxo-6-formylpyrimidine with (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylamine. This method involves the use of various reagents and solvents and requires careful manipulation of reaction conditions to obtain a high yield of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide.
科学的研究の応用
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is in the field of cancer research. N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to inhibit the growth of cancer cells by interfering with their DNA replication process. This makes N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
149438-16-4 |
|---|---|
製品名 |
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
分子式 |
C10H15N5O5 |
分子量 |
285.26 g/mol |
IUPAC名 |
N-(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
InChI |
InChI=1S/C10H15N5O5/c11-7-8(13-10(12)14-9(7)19)15(3-17)6-1-4(18)5(2-16)20-6/h3-6,16,18H,1-2,11H2,(H3,12,13,14,19)/t4-,5+,6-/m0/s1 |
InChIキー |
JQQDDYBLAOTOTK-JKUQZMGJSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@@H]1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
SMILES |
C1C(C(OC1N(C=O)C2=C(C(=O)NC(=N2)N)N)CO)O |
正規SMILES |
C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
同義語 |
2,5-diamino-4-hydroxy-6-(2'-deoxyribosyl)-formamidopyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




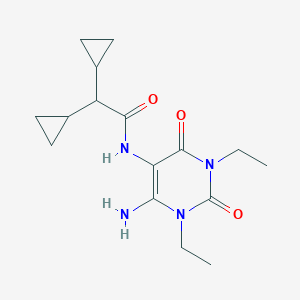
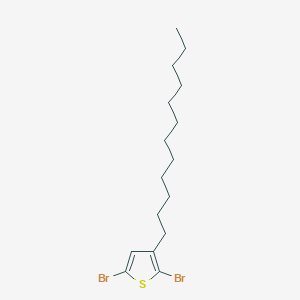
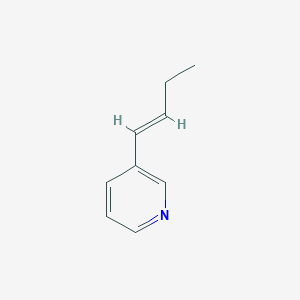
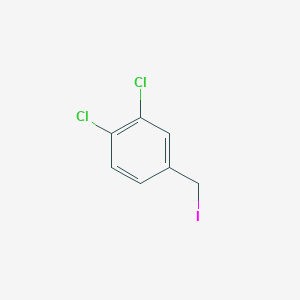
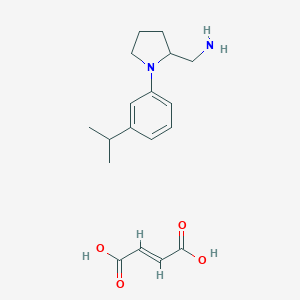
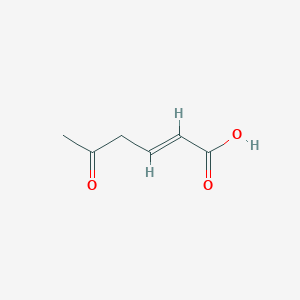
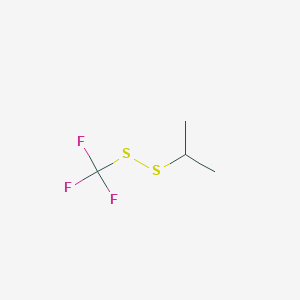
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

